Cas no 1047680-41-0 (4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid)
4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 1047680-41-0
- 4-((3,5-dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
- F2721-0276
- AKOS005143445
- N4-(3,5-dimethylphenyl)-N2-(2-hydroxypropyl)asparagine
- 4-(3,5-dimethylanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid
- 4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
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- Inchi: 1S/C15H22N2O4/c1-9-4-10(2)6-12(5-9)17-14(19)7-13(15(20)21)16-8-11(3)18/h4-6,11,13,16,18H,7-8H2,1-3H3,(H,17,19)(H,20,21)
- InChI Key: BZGICCVHTBOWJO-UHFFFAOYSA-N
- SMILES: OC(C)CNC(C(=O)O)CC(NC1C=C(C)C=C(C)C=1)=O
Computed Properties
- Exact Mass: 294.15795719g/mol
- Monoisotopic Mass: 294.15795719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 98.7Ų
4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid Pricemore >>
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| Life Chemicals | F2721-0276-2μmol |
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| Life Chemicals | F2721-0276-1mg |
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1047680-41-0 | 90%+ | 1mg |
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| Life Chemicals | F2721-0276-2mg |
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| Life Chemicals | F2721-0276-3mg |
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| Life Chemicals | F2721-0276-4mg |
3-[(3,5-dimethylphenyl)carbamoyl]-2-[(2-hydroxypropyl)amino]propanoic acid |
1047680-41-0 | 90%+ | 4mg |
$66.0 | 2023-11-21 | |
| Life Chemicals | F2721-0276-5mg |
3-[(3,5-dimethylphenyl)carbamoyl]-2-[(2-hydroxypropyl)amino]propanoic acid |
1047680-41-0 | 90%+ | 5mg |
$69.0 | 2023-11-21 | |
| Life Chemicals | F2721-0276-10mg |
3-[(3,5-dimethylphenyl)carbamoyl]-2-[(2-hydroxypropyl)amino]propanoic acid |
1047680-41-0 | 90%+ | 10mg |
$79.0 | 2023-11-21 | |
| Life Chemicals | F2721-0276-15mg |
3-[(3,5-dimethylphenyl)carbamoyl]-2-[(2-hydroxypropyl)amino]propanoic acid |
1047680-41-0 | 90%+ | 15mg |
$89.0 | 2023-11-21 |
4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
Introduction to 4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic Acid (CAS No. 1047680-41-0)
4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid, identified by its Chemical Abstracts Service (CAS) number 1047680-41-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, featuring a unique structural framework, combines aromatic and aliphatic moieties with functional groups that make it a promising candidate for various therapeutic applications. The presence of both 3,5-dimethylphenyl and 2-hydroxypropyl substituents contributes to its distinct chemical properties, which are being explored for their potential in modulating biological pathways.
The molecular structure of this compound encompasses an amide group and a carboxylic acid moiety, which are pivotal for its interaction with biological targets. The 4-oxobutanoic acid backbone provides a rigid scaffold that enhances the compound's stability and bioavailability, making it an attractive scaffold for drug design. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this molecule to various protein targets, suggesting its potential as an inhibitor or modulator in therapeutic contexts.
In the realm of medicinal chemistry, the synthesis and optimization of such complex molecules are critical for developing novel treatments. The 3,5-dimethylphenylamino group introduces a lipophilic character to the molecule, which can improve its membrane permeability—a crucial factor for oral bioavailability. Simultaneously, the (2-hydroxypropyl)amino moiety adds polarity and hydrogen bonding capability, enhancing solubility and interactions with polar biological targets. These features make the compound a versatile tool for drug discovery.
Recent studies have highlighted the importance of bioisosterism in drug design, where structural analogs with similar biological activity but different physicochemical properties are explored. The compound under discussion exemplifies this principle, as its structural modifications can be fine-tuned to achieve desired pharmacokinetic profiles. For instance, replacing the 2-hydroxypropyl group with other hydrophilic or lipophilic substituents could alter its metabolic stability and distribution in vivo.
The pharmaceutical industry has been increasingly leveraging high-throughput screening (HTS) and structure-based drug design (SBDD) methodologies to identify promising candidates like 4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid (CAS No. 1047680-41-0). These approaches have accelerated the discovery of novel therapeutics by rapidly evaluating large libraries of compounds for their biological activity. Preliminary computational studies suggest that this molecule may exhibit inhibitory effects on enzymes involved in inflammatory pathways, making it a potential lead for developing anti-inflammatory agents.
Beyond its pharmaceutical applications, this compound has also shown promise in research related to chemical biology and enzyme engineering. Its unique structural features allow it to serve as a probe for studying enzyme mechanisms and substrate recognition. For example, the 4-oxobutanoic acid moiety can interact with active sites of proteases or kinases, providing insights into their catalytic mechanisms. Such studies are essential for designing inhibitors that target these enzymes effectively.
The development of novel synthetic methodologies is another area where this compound has been instrumental. Researchers have been exploring green chemistry approaches to synthesize complex molecules like this one more efficiently and sustainably. Techniques such as catalytic asymmetric synthesis and flow chemistry have enabled the production of enantiomerically pure forms of the compound, which is critical for pharmaceutical applications where stereochemistry plays a significant role.
Moreover, the compound's potential extends to materials science and nanotechnology. Its ability to form stable complexes with metal ions makes it a candidate for developing metal-organic frameworks (MOFs) or supramolecular assemblies. These materials have applications in drug delivery systems, sensors, and catalysis. The versatility of 4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid (CAS No. 1047680-41-0) underscores its significance beyond traditional pharmaceuticals.
Recent advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have also facilitated detailed structural elucidation of this compound. These techniques provide high-resolution data that help confirm the molecular structure and identify any impurities or degradation products formed during synthesis or storage. Such precision is essential for ensuring the quality and consistency of pharmaceutical-grade materials.
The regulatory landscape for new chemical entities like this one is stringent but well-established. Compliance with guidelines set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is necessary before clinical trials can commence. Researchers must demonstrate safety profiles through preclinical studies before moving to human trials—a process that often involves extensive characterization of the compound's physicochemical properties.
In conclusion,4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid (CAS No. 1047680-41-0) represents a multifaceted compound with significant potential across multiple domains of science and industry. Its unique structural features make it an attractive candidate for drug discovery, while its versatility allows exploration in chemical biology and materials science. As research continues to uncover new applications for this molecule, it will undoubtedly play an important role in advancing scientific knowledge and technological innovation.
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